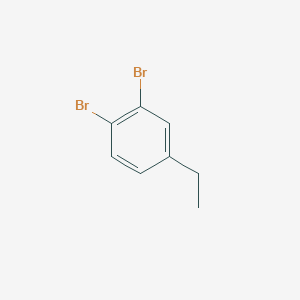

1,2-Dibromo-4-ethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRRCFOQFYBRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595777 | |

| Record name | 1,2-Dibromo-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134940-69-5 | |

| Record name | 1,2-Dibromo-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 1,2-Dibromo-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and strategic multi-step synthesis for 1,2-Dibromo-4-ethylbenzene, a key intermediate in the development of various pharmaceutical and fine chemical products. Due to the regiochemical challenges associated with the direct dibromination of ethylbenzene, this guide outlines a more controlled and higher-yielding pathway commencing from 3,4-dibromoaniline. The presented methodology leverages a sequence of well-established reactions, including diazotization, a Sandmeyer-type iodination, and a Suzuki cross-coupling reaction, to ensure the precise installation of the desired substituents on the benzene ring.

Logical Synthesis Pathway

The direct dibromination of ethylbenzene is synthetically challenging due to the ortho-, para-directing nature of the ethyl group, which would lead to a mixture of difficult-to-separate isomers. To achieve the specific 1,2-dibromo-4-ethyl substitution pattern, a multi-step synthesis commencing with a pre-functionalized aromatic ring is the preferred and more logical approach. The chosen pathway, starting from 3,4-dibromoaniline, allows for the precise and controlled introduction of the required functional groups.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the proposed synthesis. The data is compiled from analogous reactions and represents typical experimental conditions and expected outcomes.

| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Typical Yield (%) |

| 1 | Diazotization | 3,4-Dibromoaniline | NaNO₂, H₂SO₄ | 0 - 5 | >95 (in solution) |

| 2 | Sandmeyer-type Iodination | 3,4-Dibromobenzenediazonium salt | KI | Room Temp. to 50 | 70 - 85 |

| 3 | Suzuki Coupling | 1,2-Dibromo-4-iodobenzene | Ethylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 80 - 100 | 80 - 95 |

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of this compound.

Step 1: Diazotization of 3,4-Dibromoaniline

This procedure describes the formation of the 3,4-dibromobenzenediazonium salt, which is a critical intermediate and is typically used immediately in the subsequent step without isolation.

Materials:

-

3,4-Dibromoaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of sulfuric acid is prepared by cautiously adding concentrated sulfuric acid to deionized water. The solution is then cooled to 0-5 °C in an ice-salt bath.

-

Finely powdered 3,4-dibromoaniline is added portion-wise to the cold sulfuric acid solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

A solution of sodium nitrite in deionized water is prepared and cooled to 0 °C.

-

The cold sodium nitrite solution is added dropwise to the aniline suspension over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is a pale yellow, clear solution and is kept cold for immediate use in the next step.

Step 2: Sandmeyer-type Iodination to form 1,2-Dibromo-4-iodobenzene

This protocol details the conversion of the diazonium salt to 1,2-dibromo-4-iodobenzene.

Materials:

-

3,4-Dibromobenzenediazonium salt solution (from Step 1)

-

Potassium Iodide (KI)

-

Deionized Water

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of potassium iodide in deionized water is prepared in a separate beaker.

-

The cold diazonium salt solution from Step 1 is slowly added to the potassium iodide solution with stirring. Nitrogen gas evolution will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 50 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled to room temperature, and the crude product is extracted with dichloromethane.

-

The organic layer is washed with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,2-dibromo-4-iodobenzene.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.

Step 3: Suzuki Coupling to form this compound

This final step involves the palladium-catalyzed cross-coupling of 1,2-dibromo-4-iodobenzene with an ethylboronic acid derivative to yield the target compound.

Materials:

-

1,2-Dibromo-4-iodobenzene

-

Ethylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, 1,2-dibromo-4-iodobenzene, ethylboronic acid, and potassium carbonate are dissolved in a mixture of toluene, ethanol, and water.

-

The mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) is added to the reaction mixture, and the flask is equipped with a reflux condenser.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

"physical and chemical properties of 1,2-Dibromo-4-ethylbenzene"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dibromo-4-ethylbenzene (CAS No: 134940-69-5), a substituted aromatic hydrocarbon with significant potential as an intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to a notable absence of experimentally-derived data in publicly accessible literature, this document combines computed data from reliable chemical databases with established principles of organic chemistry to offer a detailed profile of the compound. The guide covers its physicochemical properties, predicted spectroscopic data, plausible synthetic routes with generalized experimental protocols, and its potential applications in drug development, with a focus on its utility in cross-coupling reactions. Safety and handling precautions based on analogous compounds are also provided. This document is intended to serve as a foundational resource for researchers, highlighting both the known and inferred characteristics of this compound and identifying areas where further empirical investigation is warranted.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with two bromine atoms at the 1 and 2 positions and an ethyl group at the 4 position.[1] Its structure lends it to a variety of chemical transformations, making it a valuable building block in synthetic chemistry.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 134940-69-5 | PubChem[1] |

| Molecular Formula | C₈H₈Br₂ | PubChem[1] |

| Molecular Weight | 263.96 g/mol | PubChem[1] |

| Canonical SMILES | CCC1=CC(=C(C=C1)Br)Br | PubChem[1] |

| InChI Key | TWRRCFOQFYBRLL-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | CymitQuimica[2] |

| Solubility | Predicted to be soluble in organic solvents and insoluble in water | CymitQuimica[2] |

| XLogP3 (Computed) | 4.1 | PubChem[1] |

| Complexity (Computed) | 103 | PubChem[1] |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~7.1 | s | 1H | Ar-H |

| 2.6 - 2.7 | q | 2H | -CH₂- |

| 1.2 - 1.3 | t | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~144 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary) |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-C (quaternary) |

| ~28 | -CH₂- |

| ~15 | -CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1020 | Strong | C-Br stretch |

| 850 - 800 | Strong | Aromatic C-H out-of-plane bend (para-substitution pattern) |

Mass Spectrometry (Predicted) The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster around m/z 262, 264, and 266 with a relative intensity ratio of approximately 1:2:1. A significant fragment would be the loss of the ethyl group ([M-29]⁺).

Synthesis and Experimental Protocols

Proposed Synthesis from 4-Ethylaniline

A common strategy to control the regioselectivity of bromination is to use a starting material with a strongly directing group that can be later removed. In this case, starting from 4-ethylaniline is a viable option.

Step 1: Acetylation of 4-Ethylaniline

-

Protocol: To a solution of 4-ethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(4-ethylphenyl)acetamide.[3]

Step 2: Bromination of N-(4-Ethylphenyl)acetamide

-

Protocol: Dissolve N-(4-ethylphenyl)acetamide (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the mixture, maintaining the temperature below 20°C. Stir for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, then into water. Filter the precipitate, wash with water, and dry.[3]

Step 3: Hydrolysis of the Amide

-

Protocol: Reflux the crude N-(2,3-Dibromo-4-ethylphenyl)acetamide in an aqueous solution of sulfuric acid or hydrochloric acid until the reaction is complete. Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 2,3-Dibromo-4-ethylaniline. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Step 4: Deamination (Sandmeyer-type reaction)

-

Protocol: Dissolve the 2,3-Dibromo-4-ethylaniline in a mixture of ethanol and sulfuric acid. Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise. After the addition is complete, add hypophosphorous acid and allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography to yield this compound.

Direct Bromination of Ethylbenzene (Alternative, less selective method)

Direct bromination of ethylbenzene with excess bromine in the presence of a Lewis acid catalyst can also be performed, though this may lead to a mixture of isomers.

-

Protocol: To a stirred solution of ethylbenzene (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃) in a suitable solvent (e.g., dichloromethane), add bromine (2.2 eq) dropwise in the dark. The reaction is typically exothermic and may require cooling. Stir at room temperature until the evolution of HBr gas ceases. Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of isomers would require careful purification, likely by fractional distillation or preparative chromatography, to isolate this compound.[4]

Applications in Research and Drug Development

Brominated aromatic compounds are fundamental building blocks in medicinal chemistry, primarily due to the reactivity of the carbon-bromine bond in various cross-coupling reactions. This compound, with its two bromine atoms, offers the potential for sequential and regioselective functionalization, making it an attractive intermediate for the synthesis of complex molecules.

The primary utility of dibromobenzenes in drug development lies in their application as scaffolds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the core structures of many active pharmaceutical ingredients (APIs).

The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent bromine and the para-ethyl group, could potentially allow for selective mono-functionalization under carefully controlled conditions. This would enable the sequential introduction of different aryl or other functional groups, leading to the synthesis of diverse molecular libraries for drug discovery screening. The introduction of bromine atoms into a molecule can also influence its pharmacokinetic properties and binding affinity to biological targets.[5][6]

Safety and Handling

No specific safety data sheet (MSDS) for this compound is widely available. The following information is based on safety data for related brominated aromatic compounds.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.[8][9][10]

-

Handling: Avoid breathing vapors or mists. Wash thoroughly after handling. Keep away from heat, sparks, and open flames.[8][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a chemical intermediate with considerable potential in synthetic organic chemistry, particularly for applications in the pharmaceutical industry. While there is a significant lack of experimentally verified data for this specific compound, this guide has compiled available computed data and proposed plausible synthetic and reactivity pathways based on established chemical principles. The presence of two reactive bromine atoms makes it a versatile substrate for cross-coupling reactions, allowing for the construction of complex molecular architectures. Further experimental investigation into the physical properties, spectroscopic characterization, and reactivity of this compound is necessary to fully realize its potential as a valuable building block in drug discovery and materials science.

References

- 1. This compound | C8H8Br2 | CID 18711803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

"1,2-Dibromo-4-ethylbenzene CAS number and molecular formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dibromo-4-ethylbenzene, a key aromatic halogenated compound. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development, particularly as an intermediate in organic synthesis.

Chemical Identity and Properties

This compound, also known as 3,4-dibromoethylbenzene, is a disubstituted aromatic compound. Its chemical structure and properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 134940-69-5 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| IUPAC Name | This compound | [1] |

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the electrophilic aromatic substitution of ethylbenzene. The ethyl group is an ortho-, para-director, and by controlling the reaction conditions, the formation of the dibrominated product can be favored. What follows is a detailed experimental protocol for this synthesis.

Reaction: Electrophilic Bromination of Ethylbenzene

Reagents and Materials:

-

Ethylbenzene

-

Bromine (Br₂)

-

Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃) as a catalyst

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

10% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place ethylbenzene and the chosen inert solvent (e.g., dichloromethane). Add a catalytic amount of iron powder or anhydrous iron(III) bromide. The flask should be equipped with a dropping funnel containing the required molar equivalent of bromine and a reflux condenser. To prevent the escape of bromine and hydrogen bromide gas, the top of the condenser should be connected to a gas trap containing a sodium hydroxide solution.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add the bromine from the dropping funnel to the stirred reaction mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition of bromine is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to a gentle reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product, which will be a mixture of monobrominated and dibrominated isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis. The presence of two bromine atoms on the aromatic ring allows for a variety of subsequent chemical transformations.

-

Cross-Coupling Reactions: The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. This makes it a useful building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

-

Synthesis of Heterocyclic Compounds: This compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in many biologically active molecules.

-

Intermediate for Agrochemicals and Pharmaceuticals: Like many other brominated aromatic compounds, this compound can be used as a starting material or intermediate in the synthesis of active ingredients for agrochemicals and pharmaceuticals.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 1,2-Dibromo-4-ethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-ethylbenzene is a halogenated aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Its disubstituted benzene ring, featuring both bromine and ethyl functionalities, offers various sites for chemical modification. This guide provides a comprehensive overview of the available spectroscopic data for this compound, alongside general experimental protocols for its analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 134940-69-5

-

Molecular Formula: C₈H₈Br₂

-

Molecular Weight: 263.96 g/mol [1]

-

Synonyms: 3,4-Dibromoethylbenzene[1]

Spectroscopic Data

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) data source is available for this compound.[1] The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | The mass spectrum will exhibit a cluster of peaks for the molecular ion due to the isotopes of bromine. The most abundant peaks will be at m/z values corresponding to the combinations of ⁷⁹Br and ⁸¹Br: [M]⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br). |

| Key Fragmentation | Common fragmentation pathways for alkylbenzenes include benzylic cleavage to lose a methyl group (CH₃), resulting in a fragment ion. Loss of bromine atoms is also an expected fragmentation pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available in the searched databases. The following are predicted ¹H and ¹³C NMR spectral data based on the structure and known chemical shifts for similar aromatic compounds.

¹H NMR (Predicted)

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the ethyl group protons.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (ortho to ethyl) | ~ 7.2 - 7.4 | Doublet | 1H |

| Aromatic H (meta to ethyl) | ~ 7.0 - 7.2 | Doublet of doublets | 1H |

| Aromatic H (ortho to bromo) | ~ 7.5 - 7.7 | Singlet (or narrow doublet) | 1H |

| Methylene (-CH₂-) | ~ 2.6 - 2.8 | Quartet | 2H |

| Methyl (-CH₃) | ~ 1.2 - 1.4 | Triplet | 3H |

¹³C NMR (Predicted)

The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. Due to the substitution pattern, all aromatic carbons are expected to be unique.

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C-Br) | ~ 120 - 125 |

| Aromatic C (C-Br) | ~ 120 - 125 |

| Aromatic C (C-H) | ~ 128 - 132 |

| Aromatic C (C-H) | ~ 130 - 135 |

| Aromatic C (C-H) | ~ 130 - 135 |

| Aromatic C (C-ethyl) | ~ 140 - 145 |

| Methylene (-CH₂-) | ~ 28 - 32 |

| Methyl (-CH₃) | ~ 14 - 18 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Ring Stretching |

| C-H (Aliphatic) | 1470 - 1430 | Bending |

| C-Br | 700 - 500 | Stretching |

| Out-of-plane C-H Bending | 900 - 675 | Bending (Substitution Pattern Dependent) |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of aromatic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard 30-45 degree pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform a Fourier transform of the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Separation:

-

Inject the sample into the GC.

-

The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact).

-

The resulting ions are separated by their mass-to-charge ratio.

-

-

Data Analysis: The mass spectrum for each component is recorded, allowing for the determination of the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate logical workflows for the synthesis and spectroscopic analysis of a compound like this compound.

References

Regioselectivity in the Bromination of Ethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromination of ethylbenzene is a fundamental reaction in organic synthesis, yielding precursors for a variety of pharmaceutical and fine chemical applications. The regioselectivity of this reaction is critically dependent on the reaction conditions, proceeding via two distinct mechanistic pathways: free-radical substitution on the alkyl side-chain or electrophilic aromatic substitution on the benzene ring. This technical guide provides an in-depth analysis of these pathways, detailing the underlying mechanisms, influencing factors, and experimental protocols. Quantitative data on product distribution is summarized, and key concepts are illustrated through logical and workflow diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Ethylbenzene, a simple alkylbenzene, presents two distinct sites for bromination: the ethyl side-chain and the aromatic ring. The selective functionalization of either of these positions is of significant interest in synthetic chemistry. Substitution on the side-chain, particularly at the benzylic position, provides a versatile handle for further transformations. Conversely, substitution on the aromatic ring leads to the formation of aryl bromides, which are key intermediates in cross-coupling reactions for the construction of complex molecular architectures.[1] Understanding and controlling the regioselectivity of ethylbenzene bromination is therefore paramount for the efficient synthesis of target molecules.

This guide will explore the two primary mechanistic routes for the bromination of ethylbenzene and the factors that govern the preferential formation of specific isomers.

Mechanistic Pathways and Regioselectivity

The reaction conditions employed dictate the mechanistic pathway and, consequently, the regioselectivity of the bromination of ethylbenzene.[1]

Free-Radical Substitution (Side-Chain Bromination)

In the presence of ultraviolet (UV) light, heat, or a radical initiator, the bromination of ethylbenzene proceeds via a free-radical chain mechanism, leading to substitution on the ethyl side-chain.[1][2]

Mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•).[2]

-

Propagation: A bromine radical abstracts a hydrogen atom from the ethyl side-chain of ethylbenzene to form hydrogen bromide (HBr) and an ethylbenzene radical. This radical then reacts with a molecule of bromine (Br₂) to yield the brominated product and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Regioselectivity: The key to the regioselectivity of free-radical bromination lies in the stability of the radical intermediate. The ethyl side-chain of ethylbenzene offers two possible sites for hydrogen abstraction: the primary (β) carbon and the secondary, benzylic (α) carbon.

-

Benzylic Radical: Abstraction of a hydrogen atom from the benzylic carbon results in the formation of a secondary benzylic radical. This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the benzene ring.[3]

-

Primary Radical: Abstraction of a hydrogen atom from the primary carbon yields a primary radical, which lacks this resonance stabilization.

Due to the enhanced stability of the benzylic radical, hydrogen abstraction occurs preferentially at the benzylic position.[3][4] This leads to the selective formation of (1-bromoethyl)benzene as the major product.[2][4][5] The formation of (2-bromoethyl)benzene is a minor product.[5]

Electrophilic Aromatic Substitution (Ring Bromination)

In the absence of light and in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), the bromination of ethylbenzene occurs on the aromatic ring through an electrophilic aromatic substitution (EAS) mechanism.[1][6]

Mechanism:

-

Activation of Bromine: The Lewis acid catalyst polarizes the bromine molecule, making it a much stronger electrophile.

-

Electrophilic Attack: The π-electron system of the benzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.

Regioselectivity: The ethyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions. This directing effect can be explained by examining the resonance structures of the sigma complex formed upon attack at the ortho, meta, and para positions.

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly attached to the ethyl group. This allows for an additional stabilizing resonance structure through hyperconjugation with the C-H bonds of the ethyl group.

-

Meta Attack: Attack at the meta position does not allow for this additional stabilization, making the intermediate less stable.

Consequently, electrophilic bromination of ethylbenzene yields a mixture of ortho-bromoethylbenzene and para-bromoethylbenzene.[6] Due to steric hindrance from the ethyl group, the para isomer is generally the major product.[6]

Quantitative Data on Product Distribution

The precise quantitative distribution of products in the bromination of ethylbenzene is highly dependent on the specific reaction conditions, including temperature, solvent, and the nature of the initiator or catalyst. While general trends are well-established, exact ratios can vary.

Table 1: Product Distribution in the Free-Radical Bromination of Ethylbenzene

| Product | Position of Bromination | Typical Distribution | Rationale |

| (1-Bromoethyl)benzene | Benzylic (α-carbon) | Major Product | Formation of a resonance-stabilized secondary benzylic radical.[3][4] |

| (2-Bromoethyl)benzene | Primary (β-carbon) | Minor Product | Formation of a less stable primary radical.[5] |

Table 2: Product Distribution in the Electrophilic Aromatic Bromination of Ethylbenzene

| Product | Position of Bromination | Typical Distribution | Rationale |

| para-Bromoethylbenzene | para | Major Product | Electron-donating nature of the ethyl group directs to the para position; less steric hindrance compared to the ortho position.[6] |

| ortho-Bromoethylbenzene | ortho | Minor Product | Electron-donating nature of the ethyl group directs to the ortho position, but steric hindrance from the ethyl group disfavors attack at this position. |

| meta-Bromoethylbenzene | meta | Trace or not formed | The ethyl group is an ortho, para-director. |

Experimental Protocols

Protocol for Free-Radical (Benzylic) Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a highly selective reagent for benzylic bromination as it provides a low, constant concentration of bromine, which suppresses competing electrophilic addition to the aromatic ring.[3][7] The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8]

Materials:

-

Ethylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylbenzene and the solvent (e.g., CCl₄).

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN).

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is no longer visible.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Protocol for Electrophilic Aromatic Bromination with FeBr₃

Materials:

-

Ethylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (which will be converted to FeBr₃ in situ)

-

A suitable solvent (e.g., dichloromethane or carbon tetrachloride)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Gas trap (to neutralize HBr gas evolved)

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be protected from light to prevent free-radical reactions. A gas trap containing an aqueous solution of sodium hydroxide should be used to neutralize the HBr gas produced.

-

Charge the flask with ethylbenzene and the solvent.

-

Add the Lewis acid catalyst (FeBr₃) to the flask.

-

Slowly add bromine (1.0 equivalent) from the dropping funnel to the stirred solution at room temperature or below. The reaction is exothermic.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove excess bromine), and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).

-

Remove the solvent by distillation or rotary evaporation.

-

The resulting mixture of ortho- and para-bromoethylbenzene can be separated by fractional distillation or column chromatography.

Conclusion

The regioselectivity in the bromination of ethylbenzene can be effectively controlled by the choice of reaction conditions. Free-radical conditions, promoted by UV light or radical initiators, lead to selective bromination at the benzylic position of the ethyl side-chain, yielding (1-bromoethyl)benzene as the major product. In contrast, electrophilic aromatic substitution, catalyzed by a Lewis acid in the dark, results in the bromination of the aromatic ring, with a preference for the para position. A thorough understanding of these distinct mechanistic pathways is crucial for synthetic chemists to strategically design and execute the synthesis of specifically brominated ethylbenzene derivatives for applications in drug discovery and development. The experimental protocols provided herein offer a practical guide for achieving the desired regiochemical outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethylbenzene with bromine in presence of FeBr3 predominantly class 12 chemistry CBSE [vedantu.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Isomers of Dibromoethylbenzene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibromoethylbenzene, detailing their structural variations, physicochemical properties, and synthetic methodologies. The information presented herein is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science where these compounds are of interest.

Introduction to Dibromoethylbenzene Isomerism

Dibromoethylbenzene (C₈H₈Br₂) is an aromatic compound that exists in numerous isomeric forms. The structural diversity arises from the different possible positions of the two bromine atoms, which can be substituted on the ethyl side chain, the benzene ring, or a combination of both. These distinct substitution patterns give rise to isomers with unique physical, chemical, and spectroscopic properties. A thorough understanding of these isomers is critical for their selective synthesis and application.

The isomers of dibromoethylbenzene can be broadly categorized into three main classes:

-

Side-Chain Substituted Isomers: Both bromine atoms are attached to the ethyl group.

-

Ring Substituted Isomers: Both bromine atoms are attached to the benzene ring.

-

Mixed Substituted Isomers: One bromine atom is on the benzene ring, and the other is on the ethyl side chain.

The logical relationship and classification of these isomers are illustrated in the diagram below.

An In-depth Technical Guide on the Reaction Mechanism of Ethylbenzene Bromination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromination of ethylbenzene is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical and fine chemical industries. The regioselectivity of this reaction is critically dependent on the reaction conditions, proceeding via two distinct mechanisms: free-radical substitution on the benzylic position of the ethyl side-chain or electrophilic aromatic substitution on the benzene ring. This technical guide provides a comprehensive analysis of both reaction pathways, including detailed mechanisms, quantitative data on product distribution, and explicit experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying principles governing this versatile transformation.

Introduction

Ethylbenzene, a simple alkylbenzene, serves as an excellent model substrate to illustrate the principles of regioselectivity in aromatic and aliphatic C-H bond functionalization. The presence of both a reactive benzylic position and an activatable aromatic ring allows for selective bromination at either site by careful control of the reaction conditions. This selectivity is paramount in multi-step syntheses where precise control over the placement of functional groups is essential for achieving the desired molecular architecture. This guide will delve into the mechanistic intricacies of both free-radical and electrophilic bromination pathways, providing the necessary quantitative data and procedural knowledge for their practical application in a research and development setting.

Reaction Mechanisms

The bromination of ethylbenzene can be directed to one of two positions, the benzylic carbon of the ethyl group or the aromatic ring, by the choice of reagents and reaction conditions.

Free-Radical Substitution (Side-Chain Bromination)

Under the influence of ultraviolet (UV) light or heat, and in the absence of a Lewis acid catalyst, the bromination of ethylbenzene proceeds via a free-radical chain mechanism. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

The mechanism consists of three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•) upon absorption of light or thermal energy.

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of ethylbenzene, forming hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of Br₂ to yield the product, (1-bromoethyl)benzene, and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

The regioselectivity of this reaction is governed by the relative stability of the possible radical intermediates. The benzylic C-H bond is significantly weaker than the primary C-H bond of the methyl group and the C-H bonds of the aromatic ring, leading to the preferential formation of the benzylic radical.

Electrophilic Aromatic Substitution (Ring Bromination)

In the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), and in the absence of light, the bromination of ethylbenzene occurs on the aromatic ring through an electrophilic aromatic substitution (EAS) mechanism. The Lewis acid polarizes the Br-Br bond, creating a potent electrophile, [Br-Br-FeBr₃], which is attacked by the electron-rich benzene ring.

The ethyl group is an ortho, para-directing activator. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate formed during the electrophilic attack at the ortho and para positions through inductive effects and hyperconjugation. Consequently, a mixture of ortho-bromoethylbenzene and para-bromoethylbenzene is obtained.

Quantitative Data

The product distribution in the bromination of ethylbenzene is highly dependent on the reaction pathway. The following tables summarize the key quantitative data related to each mechanism.

Table 1: Product Distribution in the Electrophilic Bromination of Ethylbenzene

| Product | Relative Yield (%) |

| ortho-Bromoethylbenzene | ~35-45% |

| para-Bromoethylbenzene | ~55-65% |

| meta-Bromoethylbenzene | <1% |

Note: Yields can vary depending on the specific Lewis acid catalyst, solvent, and reaction temperature.

Table 2: Carbon-Hydrogen Bond Dissociation Energies (BDEs) in Ethylbenzene

| Bond | Bond Dissociation Energy (kJ/mol) |

| Benzylic C-H (secondary) | ~356-377 |

| Primary C-H (methyl) | ~405-423 |

| Aromatic C-H | ~464 |

The significantly lower BDE of the benzylic C-H bond explains the high selectivity of the free-radical bromination for this position.

Experimental Protocols

Free-Radical Bromination of Ethylbenzene to (1-Bromoethyl)benzene

Materials:

-

Ethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide or AIBN.

-

Add carbon tetrachloride to dissolve the reactants.

-

Irradiate the flask with a UV lamp or a high-intensity incandescent light bulb and heat the mixture to a gentle reflux.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure (1-bromoethyl)benzene.

Electrophilic Aromatic Bromination of Ethylbenzene to ortho- and para-Bromoethylbenzene

Materials:

-

Ethylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

1 M Sodium hydroxide solution

-

Saturated sodium bisulfite solution

-

Brine

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas trap (to absorb HBr gas), and a magnetic stir bar, place ethylbenzene (1.0 eq) and dichloromethane.

-

In the dark, add the Lewis acid catalyst, such as iron(III) bromide (0.05 eq). If using iron filings, they will react with bromine to form FeBr₃ in situ.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the red color of bromine has dissipated.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bisulfite solution (to remove excess bromine), 1 M sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

-

The resulting mixture of ortho- and para-bromoethylbenzene can be separated by fractional distillation or column chromatography.

Visualizations

Reaction Mechanisms

Caption: Free-Radical Bromination Mechanism of Ethylbenzene.

Caption: Electrophilic Aromatic Substitution Mechanism for Ethylbenzene.

Experimental Workflows

Caption: Experimental Workflow for Free-Radical Bromination.

Caption: Experimental Workflow for Electrophilic Bromination.

Conclusion

The bromination of ethylbenzene is a versatile reaction that can be precisely controlled to yield either side-chain or ring-substituted products. Understanding the underlying free-radical and electrophilic aromatic substitution mechanisms is crucial for predicting and controlling the reaction outcome. The quantitative data on product distribution and bond dissociation energies provide a solid basis for rationalizing the observed regioselectivity. The detailed experimental protocols and visual workflows presented in this guide offer practical tools for researchers and drug development professionals to effectively utilize these reactions in their synthetic endeavors. The principles outlined herein are broadly applicable to the halogenation of other alkylbenzenes and are fundamental to the strategic design of complex organic molecules.

Solubility Profile of 1,2-Dibromo-4-ethylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Dibromo-4-ethylbenzene in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on established chemical principles to predict solubility and offers a detailed, generalized experimental protocol for its precise determination. This guide is intended to be a valuable resource for laboratory work, including reaction design, purification, and formulation in the fields of chemical research and drug development.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon. Its molecular structure, characterized by a substituted benzene ring, governs its physical and chemical properties, including its solubility. The presence of two bromine atoms and an ethyl group on the benzene ring results in a molecule with low polarity. Based on the principle of "like dissolves like," it is anticipated to be soluble in nonpolar organic solvents and poorly soluble in polar solvents such as water. A related compound, dibromoethylbenzene, has been reported to be soluble in methanol and insoluble in water.

Qualitative Solubility Data

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | High | Similar nonpolar nature promotes dissolution. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Structural similarities and compatible intermolecular forces. |

| Ethers | Diethyl Ether, THF | Moderate to High | Ethers can solvate a range of nonpolar to moderately polar compounds. |

| Ketones | Acetone | Moderate | Acetone's polarity may allow for some dissolution. |

| Esters | Ethyl Acetate | Moderate | Similar to ketones in its solvating ability for compounds of this type. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols may limit the solubility of the nonpolar this compound. |

| Polar Aprotic Solvents | DMSO, DMF | Low | The high polarity of these solvents is generally not favorable for dissolving nonpolar hydrocarbons. |

| Polar Protic Solvents | Water | Insoluble | The significant difference in polarity results in very poor solubility. |

Quantitative Solubility Data (Template for Experimental Results)

For research and development purposes, precise quantitative solubility data is often necessary. The following table is provided as a template for researchers to record their experimentally determined solubility values for this compound at a specified temperature.

Table 2: Experimental Solubility of this compound at 25°C (Example Template)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Hexane | |||

| Toluene | |||

| Dichloromethane | |||

| Chloroform | |||

| Diethyl Ether | |||

| Tetrahydrofuran (THF) | |||

| Acetone | |||

| Ethyl Acetate | |||

| Methanol | |||

| Ethanol | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method, followed by quantitative analysis.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required for equilibration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a suitable chromatographic method (HPLC or GC) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

This comprehensive guide provides both a theoretical framework and a practical methodology for understanding and determining the solubility of this compound in organic solvents. The provided templates and workflows are designed to assist researchers in generating precise and reliable data crucial for scientific advancement.

In-Depth Technical Guide: Health and Safety Information for 1,2-Dibromo-4-ethylbenzene

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 1,2-Dibromo-4-ethylbenzene (CAS No. 134940-69-5). It is intended for researchers, scientists, and drug development professionals. A thorough literature search has revealed a significant lack of specific toxicological data, such as LD50 and LC50 values, and detailed experimental safety studies for this particular compound. Therefore, the information presented herein is largely based on data from structurally similar compounds, including other brominated ethylbenzenes and related aromatic hydrocarbons. All users should exercise extreme caution and implement rigorous safety protocols when handling this chemical.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | PubChem[1] |

| Molecular Weight | 263.96 g/mol | PubChem[1] |

| CAS Number | 134940-69-5 | PubChem[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Insoluble in water | AK Scientific, Inc.[2] |

Hazard Identification and GHS Classification

While specific toxicological studies on this compound are not available, GHS classifications for structurally similar compounds provide an indication of its potential hazards. The following table summarizes the GHS hazard statements associated with related brominated aromatic compounds.

| Hazard Class | Hazard Statement | Notes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on data for 1-Bromo-2-chloro-4-ethylbenzene.[3] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Based on data for 1-Bromo-2-chloro-4-ethylbenzene.[3] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Based on data for 1-Bromo-2-chloro-4-ethylbenzene.[3] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Based on data for 1-Bromo-2-chloro-4-ethylbenzene.[3] |

Toxicological Information

Due to the absence of specific toxicological studies on this compound, this section provides a general overview of potential health effects based on data from analogous compounds.

Acute Effects:

-

Oral: Harmful if swallowed.[3]

-

Inhalation: May cause respiratory tract irritation.[3] High concentrations of vapors of similar chemicals may lead to symptoms like headache and dizziness.[4]

-

Skin: Causes skin irritation.[3]

-

Eyes: Causes serious eye irritation.[3]

Chronic Effects:

-

Information on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound is not available. However, it is prudent to handle this compound as potentially hazardous with long-term exposure. For instance, ethylbenzene is classified as a possible human carcinogen (IARC Group 2B).[5]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, standardized OECD guidelines are typically followed for assessing the safety of new chemical entities. These include:

-

OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion: This test involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of erythema and edema over a period of 14 days.[6][7]

-

In Vitro Skin Irritation Tests (e.g., OECD TG 439): These methods use reconstructed human epidermis models to predict skin irritation potential by measuring cytotoxicity after exposure to the test chemical.[8][9]

Handling and Storage

Given the potential hazards, strict adherence to safe laboratory practices is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

-

Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]

-

Do not wash the spill into the sewer system.[11]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Visualizations

The following diagrams illustrate general workflows for handling hazardous chemicals in a laboratory setting.

Caption: General workflow for responding to a chemical spill in a laboratory.

Caption: A logical workflow for conducting a risk assessment before handling hazardous chemicals.

References

- 1. This compound | C8H8Br2 | CID 18711803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. 1-Bromo-2-chloro-4-ethylbenzene | C8H8BrCl | CID 57531706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. A review of the genotoxicity of ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Skin Corrosion and Irritation Test of Nanoparticles Using Reconstructed Three-Dimensional Human Skin Model, EpiDermTM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of 1,2-Dibromo-4-ethylbenzene in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-4-ethylbenzene is a versatile aromatic compound poised to make significant contributions to the field of materials science. Its unique structural characteristics, featuring two adjacent bromine atoms and an ethyl group on a benzene ring, offer a gateway to a diverse range of functional materials. This technical guide explores the potential applications of this compound, with a primary focus on its role as a key building block in the synthesis of advanced polymers with tailored electronic, optical, and thermal properties. We will delve into its use in creating conjugated polymers for organic electronics and as a component in flame-retardant materials. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its polymerization, and a summary of the potential characteristics of the resulting materials.

Introduction

The quest for novel materials with enhanced performance characteristics is a driving force in scientific and technological advancement. Brominated aromatic compounds have long been recognized as crucial intermediates in the synthesis of a wide array of functional organic materials.[1] this compound (C₈H₈Br₂) emerges as a particularly promising monomer due to the presence of two reactive bromine sites, which allow for the formation of polymeric chains through various cross-coupling reactions. The ethyl group substituent can enhance the solubility and processability of the resulting polymers, a critical factor in the fabrication of devices and functional coatings.

Chemical and Physical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application in materials synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 134940-69-5 | [2] |

| Molecular Formula | C₈H₈Br₂ | [2] |

| Molecular Weight | 263.96 g/mol | [2] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Computed XLogP3 | 4.1 | [2] |

Potential Applications in Materials Science

The reactivity of the carbon-bromine bonds in this compound makes it an ideal candidate for the synthesis of various functional polymers through established metal-catalyzed cross-coupling reactions.

Conjugated Polymers for Organic Electronics

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This electronic structure imparts semiconductor properties, making them suitable for applications in organic electronics.[3][4] this compound can serve as a monomer in the synthesis of various conjugated polymers, such as poly(p-phenylenevinylene)s (PPVs) and polyfluorenes (PFs), through reactions like Suzuki, Heck, and Sonogashira couplings. The resulting polymers, incorporating the 4-ethylphenylene repeating unit, are expected to exhibit interesting photophysical and electronic properties.[5]

A potential route to synthesize a polymer with 4-ethylphenylene repeating units is through the nickel-catalyzed polymerization of this compound. This type of Yamamoto coupling reaction is a common method for the synthesis of polyphenylenes.

Caption: Nickel-catalyzed polymerization of this compound.

Flame Retardant Materials

Brominated compounds are widely used as flame retardants in various polymers.[6][7] The mechanism of flame retardancy involves the release of bromine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase.[8] this compound can be incorporated into polymer backbones or used as an additive to impart flame-retardant properties to materials.

References

- 1. Recent Advances in Nickel Catalysts with Industrial Exploitability for Copolymerization of Ethylene with Polar Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H8Br2 | CID 18711803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Understanding the Electronic Properties of Conjugated Polymers [chem.ucla.edu]

- 4. Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Physical-chemical Properties of Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Dibromo-4-ethylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-4-ethylbenzene, a halogenated aromatic hydrocarbon of significant interest in organic synthesis. While a detailed historical account of its initial discovery is not extensively documented, its synthesis and utility are well-understood within the principles of organic chemistry. This document details its physicochemical properties, outlines plausible synthetic methodologies, and explores its applications, particularly as an intermediate in the development of pharmaceuticals and other complex molecules. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, based on computational and experimental data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | PubChem[1] |

| Molecular Weight | 263.96 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 134940-69-5 | PubChem[1] |

| Canonical SMILES | CCC1=CC(=C(C=C1)Br)Br | PubChem[1] |

| InChI | InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | PubChem[1] |

| InChIKey | TWRRCFOQFYBRLL-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3-AA | 4.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 261.89928 g/mol | PubChem[1] |

| Monoisotopic Mass | 261.89928 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 103 | PubChem[1] |

Table 2: Spectral Data of this compound

| Data Type | Details | Source |

| GC-MS | A Gas Chromatography-Mass Spectrometry spectrum is available. | PubChem[1] |

| ¹H NMR | Specific experimental data not readily available. Predicted shifts would show aromatic protons and the characteristic signals of an ethyl group. | Inferred from related compounds |

| ¹³C NMR | Specific experimental data not readily available. Predicted shifts would show distinct signals for the substituted aromatic carbons and the ethyl group carbons. | Inferred from related compounds |

| Infrared (IR) | Specific experimental data not readily available. Expected to show characteristic peaks for C-H stretching of the aromatic ring and alkyl group, and C-Br stretching. | Inferred from related compounds |

Synthesis and Experimental Protocols

While a singular, definitive "discovery" of this compound is not prominently documented, its preparation falls within well-established synthetic organic chemistry transformations. The primary routes for its synthesis are electrophilic aromatic substitution and the Sandmeyer reaction.

Electrophilic Aromatic Bromination

A plausible and direct method for the synthesis of this compound is the electrophilic bromination of a suitable precursor, such as 1-bromo-4-ethylbenzene. The ethyl group is an ortho-, para-director; therefore, direct bromination of ethylbenzene would yield a mixture of ortho and para isomers, with the para isomer being the major product due to less steric hindrance. Further bromination of 1-bromo-4-ethylbenzene would lead to the desired this compound.